4H-Pyrazolo[3,4-d]pyrimidine 4H-Pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 271-76-1
VCID: VC16013164
InChI: InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h2-3H,1H2
SMILES:
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol

4H-Pyrazolo[3,4-d]pyrimidine

CAS No.: 271-76-1

Cat. No.: VC16013164

Molecular Formula: C5H4N4

Molecular Weight: 120.11 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrazolo[3,4-d]pyrimidine - 271-76-1

Specification

CAS No. 271-76-1
Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
IUPAC Name 4H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h2-3H,1H2
Standard InChI Key AJMBIGCCEVCZDR-UHFFFAOYSA-N
Canonical SMILES C1C2=CN=NC2=NC=N1

Introduction

Structural Characterization of 4H-Pyrazolo[3,4-d]Pyrimidine Derivatives

Core Architecture and Substituent Effects

The 4H-pyrazolo[3,4-d]pyrimidine system consists of a fused bicyclic structure containing nitrogen atoms at positions 1, 3, 4, and 7 (Figure 1). X-ray diffraction analyses of methyl-substituted derivatives reveal planarity deviations less than 0.02 Å in the pyrimidine ring, with bond lengths ranging from 1.32 Å (C4-N5) to 1.44 Å (C6-N7) . Substituents at position 1 significantly influence molecular packing: propargyl groups induce helical stacking via C-H···π interactions (3.21 Å), while phenacyl derivatives form dimeric pairs through N-H···O hydrogen bonds (2.89 Å) .

Table 1: Physicochemical Properties of Selected 4H-Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)logPWater Solubility (mg/mL)
P1C₁₃H₁₂N₄O240.26182–1841.890.12
4-Thione Derivative C₆H₆N₄S166.20291.8 (decomp.)1.32<0.01
IIIa C₁₁H₁₁N₅S245.302302.150.08

Spectroscopic Characterization

¹H NMR spectra of 6-methyl-4-thione derivatives exhibit characteristic singlet peaks at δ 2.47 ppm (SCH₃) and δ 5.95 ppm (pyrimidine CH), with aromatic protons appearing as multiplets between δ 6.71–8.70 ppm . IR stretching frequencies confirm thione functionality through strong absorption bands at 1178 cm⁻¹ (C=S) and 3435 cm⁻¹ (N-H) . Mass spectral fragmentation patterns show consistent loss of SCH₃ groups (m/z −47) and subsequent ring decomposition .

Synthetic Methodologies

Alkylation Strategies

Liquid–solid phase transfer catalysis in DMF enables efficient N-alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, yielding derivatives P1–P4 in 65–78% isolated yields . Optimal conditions employ tetrabutylammonium bromide (TBAB) as catalyst (10 mol%), methyl iodide/propargyl bromide (1.2 eq.), and 24-hour reaction times at 25°C . Phenacyl bromide derivatives require extended stirring (48 h) due to steric hindrance at the reaction site .

Cyclocondensation Approaches

One-pot synthesis of antimicrobial derivatives (IIIa-n) utilizes 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines and hydrazine hydrate in ethanol reflux (78°C, 6–8 h), achieving 48–68% yields . Electron-withdrawing substituents (e.g., 4-Cl-C₆H₄) accelerate ring closure rates by 1.3× compared to electron-donating groups (4-OCH₃-C₆H₄) .

Table 2: Synthetic Yields and Reaction Times for Representative Derivatives

CompoundSubstituentReaction Time (h)Yield (%)Purity (HPLC)
P1 Methyl247899.2
IIIg 4-OCH₃-C₆H₄7.55098.7
IIIk 4-CH₃S-C₆H₄6.24897.9

Pharmacological Applications

Anticancer Activity

Derivatives P1 and P2 demonstrate broad-spectrum antiproliferative activity against HCT-116 (IC₅₀ = 22.7 µM), HepG2 (IC₅₀ = 34.2 µM), and MCF-7 (IC₅₀ = 40.8 µM) cell lines, showing 3.1–4.5× selectivity over normal WI38 fibroblasts . Molecular docking simulations attribute this activity to hydrogen bonding interactions with DNA topoisomerase IIα residues:

  • P1 forms three H-bonds with Asp543 (2.1 Å), Gly544 (1.9 Å), and Ser740 (2.3 Å)

  • P2 establishes π-π stacking with Tyr821 (3.8 Å) alongside two H-bonds

Computational and Mechanistic Studies

DFT Modeling

B3LYP/6-311++G(d,p) calculations reproduce crystallographic bond lengths within 0.02 Å accuracy . HOMO-LUMO gaps range from 4.89 eV (P1) to 5.12 eV (P4), indicating electron-deficient character favorable for intercalative DNA binding . Molecular electrostatic potential maps show negative charge localization on pyrimidine N3 (−0.32 e) and thione S atoms (−0.28 e) .

Hirshfeld Surface Analysis

Fingerprint plots quantify intermolecular interactions:

  • P1: H···H (64.2%), C···H (18.7%), N···H (12.1%)

  • 4-Thione derivative : S···H (22.3%), N···H (31.4%), H···H (41.2%)

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